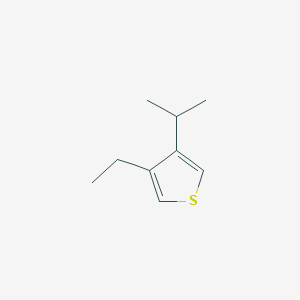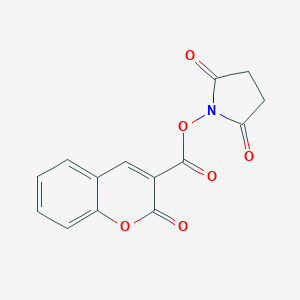
3-Carbonsäure-Cumarin-Succinimidylester
Übersicht
Beschreibung
Coumarin-3-carboxylic acid succinimidyl ester is a chemical compound widely used in various scientific fields. This compound is particularly known for its role in conjugation reactions, where it is used to attach coumarin-3-carboxylic acid to other molecules, such as amino acids, via amide chemistry . This process is essential in labeling and tracking biomolecules in research applications.
Wissenschaftliche Forschungsanwendungen
Coumarin-3-carboxylic acid succinimidyl ester has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Coumarin-3-carboxylic acid succinimidyl ester, also known as (2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate, is a versatile compound with several potential targets. One of the primary targets of this compound is caspase-3/7 and β-tubulin polymerization . These targets play a crucial role in cell proliferation and apoptosis, particularly in cancer cells .
Mode of Action
The compound interacts with its targets through a process known as amide chemistry . This involves the compound acting as a reagent to conjugate to other molecules such as amino acids . The compound’s interaction with its targets leads to significant inhibitory effects on the growth of certain cells, such as HepG2 cells, a widely studied liver cancer cell line .
Biochemical Pathways
The compound affects several biochemical pathways. It induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . The compound also exhibits the ability to activate caspase3/7 protein and substantially inhibit β-tubulin polymerization activity in HepG2 cells .
Pharmacokinetics
The compound’s solubility in dmso and dmf suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in targeted cells . For instance, in HepG2 cells, the compound has been found to exhibit significant antiproliferative activity .
Action Environment
The action of Coumarin-3-carboxylic acid succinimidyl ester can be influenced by environmental factors. For example, the compound’s photophysical properties have been studied in aqueous reverse micelles, revealing excitation wavelength-dependent dynamics . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment and conditions.
Biochemische Analyse
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, Coumarin-3-carboxylic acid succinimidyl ester is used to label amino acids prior to resolution by capillary zone electrophoresis . This indicates that it can interact with amino acids in a specific manner, facilitating their identification and analysis.
Cellular Effects
The effects of Coumarin-3-carboxylic acid succinimidyl ester on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of Coumarin-3-carboxylic acid succinimidyl ester involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coumarin-3-carboxylic acid succinimidyl ester can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Coumarin-3-carboxylic acid succinimidyl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways and interactions depend on the biochemical and cellular context.
Transport and Distribution
The transport and distribution of Coumarin-3-carboxylic acid succinimidyl ester within cells and tissues involve various transporters or binding proteins. It can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Coumarin-3-carboxylic acid succinimidyl ester and any effects on its activity or function depend on various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coumarin-3-carboxylic acid succinimidyl ester typically involves the reaction of coumarin-3-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of coumarin-3-carboxylic acid succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin-3-carboxylic acid succinimidyl ester primarily undergoes substitution reactions, where the succinimidyl ester group is replaced by nucleophiles such as amines. This reaction forms stable amide bonds, which are crucial in bioconjugation processes .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, secondary amines, and various coupling agents. The reactions are typically carried out in organic solvents like DMF or DCM at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, where the coumarin-3-carboxylic acid is covalently attached to the target molecule. These conjugates are often used in fluorescence labeling and other analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxycoumarin-3-carboxylic acid succinimidyl ester: This compound is used similarly in bioconjugation reactions and fluorescence labeling.
7-Methoxycoumarin-3-carboxylic acid succinimidyl ester: Another similar compound used for labeling and analytical purposes.
Uniqueness
Coumarin-3-carboxylic acid succinimidyl ester is unique due to its specific fluorescence properties and its ability to form stable amide bonds with a wide range of nucleophiles. This makes it highly versatile and valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGVUJAUMMHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164037 | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148627-84-3 | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148627843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


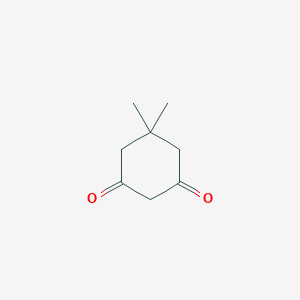

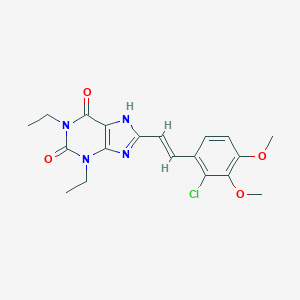
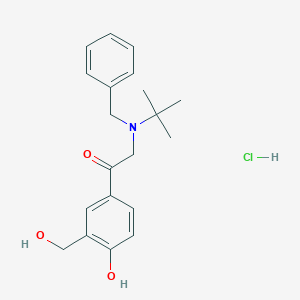
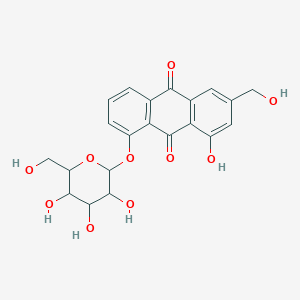
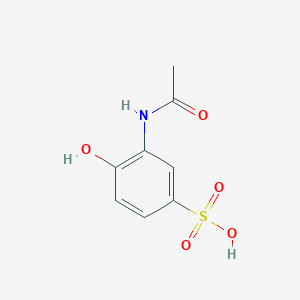
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
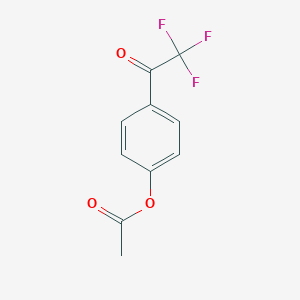
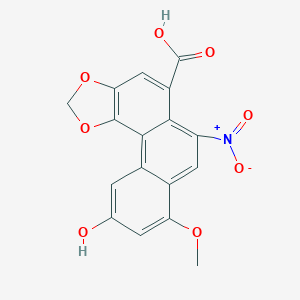
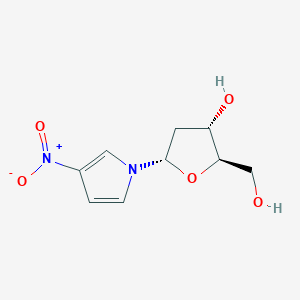
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)

